molecular formula C8H2Cl2F3NO B1407699 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile CAS No. 1706458-14-1

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1407699
CAS No.: 1706458-14-1
M. Wt: 256.01 g/mol
InChI Key: FADLYMJUOGDQJL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a highly substituted aromatic compound characterized by its complex halogenation pattern and fluorinated ether functionality. The compound's systematic nomenclature reflects its structural complexity, incorporating multiple descriptive elements that define its molecular architecture. The molecular formula C8H2Cl2F3NO indicates the presence of eight carbon atoms, two hydrogen atoms, two chlorine atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 256.01 daltons.

The compound's Chemical Abstracts Service number 1706458-14-1 provides unique identification within chemical databases and literature. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, beginning with the base structure benzonitrile and incorporating positional descriptors for the substituent groups. The compound's structural formula can be represented through the Simplified Molecular Input Line Entry System notation as N#CC1=CC(OC(F)(F)F)=C(Cl)C(Cl)=C1, which precisely describes the connectivity and arrangement of atoms within the molecule.

Property Value Reference
Molecular Formula C8H2Cl2F3NO
Molecular Weight 256.01 Da
Chemical Abstracts Service Number 1706458-14-1
MDL Number MFCD28054210
Simplified Molecular Input Line Entry System N#CC1=CC(OC(F)(F)F)=C(Cl)C(Cl)=C1

The compound's nomenclature system reflects established principles for naming substituted benzonitrile derivatives, where the benzonitrile core serves as the parent structure and substituent positions are numbered according to standard aromatic numbering conventions. The trifluoromethoxy group represents a particularly significant structural feature, as this functional group imparts unique electronic and steric properties to the molecule. The positioning of chlorine atoms at the 3 and 4 positions, combined with the trifluoromethoxy group at position 5, creates a distinctive substitution pattern that influences both the compound's chemical reactivity and physical properties.

Historical Development in Organofluorine Chemistry

The development of compounds like this compound can be traced through the broader historical progression of organofluorine chemistry, which began in the early 19th century with fundamental discoveries in fluorine-containing organic molecules. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully synthesized fluoromethane through the distillation of dimethyl sulfate with potassium fluoride, establishing the foundation for subsequent developments in this specialized field. Alexander Borodin's pioneering work in 1862 introduced halogen exchange methodologies, demonstrating the conversion of benzoyl chloride with potassium bifluoride to produce benzoyl fluoride, which became a cornerstone technique in organofluorine synthesis.

The evolution of organofluorine chemistry experienced significant acceleration during the 20th century, particularly through the development of industrial applications and synthetic methodologies. Frédéric Swarts introduced antimony fluoride as a fluorine source in 1898, expanding the available toolkit for fluorine incorporation into organic molecules. The period spanning the 1920s through World War II marked a crucial phase in organofluorine development, as the nonflammability and chemical stability of chlorofluorocarbons attracted industrial attention for refrigeration applications. The Manhattan Project during World War II necessitated the large-scale production of fluorine and fluorinated compounds for uranium hexafluoride processing, leading to significant advances in fluorine chemistry and materials science.

The post-war period witnessed the emergence of sophisticated fluorination methodologies that enabled the synthesis of complex fluorinated aromatic compounds. The development of electrophilic fluorinating agents, beginning with cobalt trifluoride in the late 1940s, provided new pathways for carbon-fluorine bond formation without relying on elemental fluorine. Joseph H. Simons' electrochemical fluorination techniques, developed in the 1930s and refined through uranium hexafluoride compatibility requirements, established methods for generating highly stable perfluorinated materials. These advances created the synthetic foundation necessary for developing compounds like this compound, which incorporate both traditional halogenation and advanced fluorinated ether functionalities.

The discovery of 5-fluorouracil's anticancer activity in 1957 marked a pivotal moment that sparked widespread interest in fluorinated pharmaceuticals and agricultural chemicals. This development demonstrated the potential for organofluorine compounds to exhibit unique biological activities, encouraging further research into fluorinated aromatic systems. The introduction of noble gas fluorides in the early 1960s provided additional reagents for fluorination reactions, while the 1970s saw the establishment of fluorodeoxyglucose as a valuable radiopharmaceutical agent. The recognition of chlorofluorocarbon-induced ozone depletion, acknowledged through Nobel Prize-winning research, highlighted both the environmental significance of organofluorine compounds and the need for developing new synthetic approaches to fluorinated molecules.

Position Within Benzonitrile Derivative Classifications

This compound occupies a specialized position within the broader classification of benzonitrile derivatives, representing an advanced example of multi-substituted aromatic nitriles. Benzonitrile itself serves as the foundational structure for this class of compounds, characterized by the aromatic ring bearing a cyano functional group that imparts distinctive chemical and physical properties. The parent compound benzonitrile, with the molecular formula C6H5(CN), was first reported by Hermann Fehling in 1844 through the thermal dehydration of ammonium benzoate, establishing the nomenclature system that extends to all nitrile-containing compounds.

The classification of benzonitrile derivatives encompasses a diverse range of substituted aromatic nitriles, each exhibiting unique properties based on the nature, number, and positioning of substituent groups. Within this classification system, this compound represents a highly specialized subset characterized by multiple halogen substituents and fluorinated ether functionality. The compound's classification can be further refined by considering its relationship to other halogenated benzonitrile derivatives, such as 4-(Trifluoromethoxy)benzonitrile and 3-Fluoro-5-(trifluoromethoxy)benzonitrile, which share structural similarities but differ in their substitution patterns.

The systematic classification of benzonitrile derivatives considers several structural parameters, including the number of substituents, their electronic properties, and their positional relationships on the aromatic ring. This compound falls within the category of tri-substituted benzonitriles, where three positions on the benzene ring bear substituent groups in addition to the cyano functionality. The compound's classification is further specified by the presence of electron-withdrawing substituents, specifically chlorine atoms and the trifluoromethoxy group, which significantly influence its electronic properties and chemical reactivity.

Compound Class Structural Features Example Compounds Reference
Mono-substituted Benzonitriles Single substituent plus cyano group 4-(Trifluoromethoxy)benzonitrile
Di-substituted Benzonitriles Two substituents plus cyano group 3-Fluoro-5-(trifluoromethoxy)benzonitrile
Tri-substituted Benzonitriles Three substituents plus cyano group This compound
Related Trifluoromethyl Derivatives Trifluoromethyl instead of trifluoromethoxy 3,4-Dichloro-5-(trifluoromethyl)benzonitrile

The positioning of this compound within benzonitrile derivative classifications also reflects its relationship to related trifluoromethyl-containing compounds. The distinction between trifluoromethoxy and trifluoromethyl functionalities represents an important classification criterion, as these groups exhibit different electronic effects and steric requirements. Compounds such as 3,4-Dichloro-5-(trifluoromethyl)benzonitrile share the same chlorine substitution pattern but differ in the nature of the fluorinated substituent, highlighting the structural diversity possible within this chemical class.

The compound's classification within organofluorine chemistry encompasses its role as both a benzonitrile derivative and a fluorinated aromatic compound. This dual classification reflects the interdisciplinary nature of modern organic chemistry, where compound categories often overlap based on different structural or functional criteria. The presence of the trifluoromethoxy group places the compound within the broader category of aromatic ethers, while its benzonitrile core situates it among nitrile-containing compounds used in various synthetic applications. This multi-faceted classification system enables researchers to identify potential applications and synthetic strategies based on structural analogy with related compounds across different chemical categories.

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADLYMJUOGDQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step Process:

  • Starting Material: 3,4-Dichlorophenol or 3,4-dichlorobenzonitrile derivatives can be used as precursors.
  • Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under copper catalysis.
  • Cyanation: The aromatic ring is then subjected to cyanation. According to recent patents, potassium ferrocyanide in the presence of palladium catalysts can be employed for efficient cyanide transfer, yielding the nitrile group.

Research Findings:

  • A notable method involves the use of palladium-catalyzed cyanation of chlorinated aromatics, which has been optimized for high yields and cost efficiency.
  • The process parameters typically include temperatures between 160°C and 190°C, with catalyst loadings of palladium acetate around 0.2-1 mol%, and ligand systems such as 4,5-bis-diphenylphosphine-9,9-dimethyl xanthene.

Data Table: Cyanation of Chlorinated Aromatics

Parameter Value Reference
Catalyst Palladium acetate
Ligand 4,5-bis-diphenylphosphine-9,9-dimethyl xanthene
Temperature 160–190°C
Cyanating agent Potassium ferrocyanide (anhydrous preferred)
Molar ratio of cyanide to substrate ≥20:1
Reaction time 4–8 hours

Sequential Halogenation and Nucleophilic Substitution

This approach involves halogenating a phenol or benzonitrile precursor, followed by substitution with nucleophilic trifluoromethoxy reagents.

Process Outline:

  • Step 1: Selective chlorination at positions 3 and 4 of phenol or benzene ring.
  • Step 2: Introduction of the trifluoromethoxy group via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, often catalyzed by copper or silver salts.
  • Step 3: Conversion of the halogenated intermediate to the nitrile using copper or nickel-catalyzed cyanation.

Research Insights:

  • The process benefits from regioselective halogenation techniques, which are well-documented for aromatic compounds.
  • The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution with trifluoromethylating reagents under elevated temperatures (~150°C).

Cyanation of Pre-formed Trifluoromethoxy-Substituted Aromatics

An alternative involves starting from a trifluoromethoxy-substituted aromatic, followed by cyanation:

  • Step 1: Synthesize 3,4-dichlorophenol or 3,4-dichlorobenzonitrile derivatives.
  • Step 2: React with trifluoromethylating reagents to install the trifluoromethoxy group.
  • Step 3: Cyanate the aromatic ring using potassium ferrocyanide or similar cyanide sources under palladium catalysis.

Research Data:

  • The process achieves high yields (~90%) with optimized catalysts and reaction conditions.
  • Temperatures are maintained between 160°C and 190°C, with catalyst loadings optimized for industrial scalability.

Summary of Key Parameters and Conditions

Aspect Details Source
Starting Material Chlorinated phenol or benzene derivatives ,
Cyanation Reagent Potassium ferrocyanide (preferably anhydrous)
Catalyst Palladium acetate with phosphine ligands
Reaction Temperature 160°C – 190°C ,
Reaction Time 4–8 hours
Solvent Ethyl acetate, DMF, or other polar aprotic solvents ,
Yield Typically 80–90% in optimized conditions ,,

Notes and Considerations

  • Choice of Cyanide Source: Anhydrous potassium ferrocyanide enhances yield and purity.
  • Catalyst Selection: Palladium-based catalysts with phosphine ligands are preferred for their efficiency.
  • Reaction Conditions: Elevated temperatures and inert atmospheres optimize cyanation efficiency.
  • Industrial Feasibility: The process described in patent emphasizes cost-effectiveness, with low catalyst loadings and high yields suitable for scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 4 are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the aromatic ring, enhanced by the trifluoromethoxy (-OCF₃) and nitrile (-CN) groups.

Key Reactions and Conditions:

PositionNucleophileReagents/ConditionsProductReference
3-ClAminesK₂CO₃, DMF, 80–100°C3-Amino-4-chloro-5-(trifluoromethoxy)benzonitrile
4-ClThiolsCuI, DMSO, 120°C4-Thioether derivative
3,4-ClMethoxideNaOMe, MeOH, reflux3,4-Dimethoxy derivative

Mechanistic Notes :

  • The trifluoromethoxy group directs substitution to the para and ortho positions via its strong -I effect.

  • Polar aprotic solvents (e.g., DMF) and elevated temperatures accelerate NAS by stabilizing transition states .

Reduction Reactions

The nitrile group undergoes selective reduction to primary amines or intermediate imines under controlled conditions.

Reduction Pathways:

Reducing AgentConditionsProduct
LiAlH₄Anhydrous ether, 0–25°C3,4-Dichloro-5-(trifluoromethoxy)benzylamine
H₂/Pd-CEthanol, 50 psi H₂Partial reduction to imine (requires acidic conditions for full conversion)

Key Findings :

  • LiAlH₄ achieves complete reduction to the amine with >85% yield.

  • Catalytic hydrogenation is less efficient due to steric hindrance from the -OCF₃ group .

Oxidation Reactions

The nitrile and trifluoromethoxy groups exhibit resistance to oxidation, but aggressive conditions can modify these moieties.

Oxidation Pathways:

Target GroupOxidizing AgentConditionsProduct
-CNKMnO₄, H₂SO₄100°C, H₂O3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
-OCF₃O₃, then H₂O₂-78°C, CH₂Cl₂Cleavage to phenolic derivatives (low yield)

Limitations :

  • Trifluoromethoxy groups are generally stable; oxidative cleavage requires specialized conditions (e.g., ozonolysis) .

  • Nitrile oxidation to carboxylic acids proceeds via intermediate amides .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

Examples:

Reaction TypeCatalysts/ReagentsProductYield
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives60–75%
Ullmann couplingCuI, 1,10-phenanthrolineAryl ethers50–65%

Optimization Insights :

  • Electron-withdrawing groups reduce coupling efficiency but improve regioselectivity.

  • Ligand choice (e.g., 1,10-phenanthroline) mitigates dehalogenation side reactions .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposition above 250°C releases toxic gases (e.g., HF, Cl₂) .

  • Photoreactivity : UV irradiation induces homolytic cleavage of C-Cl bonds, forming radical intermediates .

Scientific Research Applications

Chemistry

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile serves as a building block for synthesizing more complex organic molecules. Its structural features enable the development of novel compounds with tailored properties for various applications.

Biology

Research has investigated its potential biological activities , particularly its interactions with biomolecules. The trifluoromethyl group enhances its ability to interact with hydrophobic regions of proteins, potentially modulating their activity.

Medicine

The compound is explored for its potential use in drug development due to its unique chemical properties. It may act as an intermediate in synthesizing pharmaceuticals that target specific biological pathways.

Agrochemicals

In the agricultural sector, this compound is used in the formulation of pesticides and herbicides. It plays a role in developing effective agrochemicals that exhibit low toxicity and high efficacy against pests.

Case Study 1: Drug Development

A study investigated the synthesis of a series of compounds based on this compound aimed at targeting cancer cells. The modifications to the core structure showed promising results in inhibiting tumor growth in vitro.

Case Study 2: Agrochemical Application

Research focused on developing a new herbicide using this compound as a key ingredient demonstrated significant effectiveness against gramineous weeds while maintaining low environmental impact.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets and pathways within a system. The trifluoromethoxy group and nitrile group contribute to its reactivity and ability to form specific interactions with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Properties/Applications
This compound C₈H₂Cl₂F₃NO 264.01 Cl (3,4); -OCF₃ (5) Not provided High lipophilicity; R&D intermediate
3,4-Difluoro-5-(trifluoromethoxy)benzonitrile C₈H₂F₅NO 235.10 F (3,4); -OCF₃ (5) Not provided Enhanced electronegativity; potential electronics applications
2-Fluoro-5-(trifluoromethoxy)benzonitrile C₈H₃F₄NO 205.11 F (2); -OCF₃ (5) 886498-08-4 Refractive index: 1.4385; 97% purity
3-Chloro-5-(trifluoromethyl)benzonitrile C₈H₃ClF₃N 205.56 Cl (3); -CF₃ (5) 57381-51-8 Higher volatility; agrochemical intermediate
3-Bromo-5-(trifluoromethoxy)benzonitrile C₈H₃BrF₃NO 266.02 Br (3); -OCF₃ (5) 914635-52-2 Density: ~1.29 g/cm³; synthetic building block
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile C₈H₂ClF₃N₂O₂ 250.56 Cl (4); -NO₂ (3); -CF₃ (5) 63580-93-8 Nitro group enhances reactivity; explosives research

Substituent Effects on Physicochemical Properties

Halogen vs. Trifluoromethoxy/Trifluoromethyl Groups

  • Chlorine vs.
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group is more polar and less lipophilic than -CF₃, which may alter binding affinity in biological systems. For example, 3-Chloro-5-(trifluoromethyl)benzonitrile is used in agrochemicals due to its volatility and stability .

Positional Isomerism

  • 2-Fluoro vs. 3,4-Dichloro Substitution : 2-Fluoro-5-(trifluoromethoxy)benzonitrile exhibits a lower molecular weight (205.11 g/mol) and distinct electronic effects due to fluorine’s ortho position, which could influence aromatic ring reactivity .

Research Findings and Trends

  • Fluorine’s Role : Fluorinated analogs, such as 2-Fluoro-5-(trifluoromethoxy)benzonitrile, are increasingly used in drug discovery due to fluorine’s ability to enhance bioavailability and reduce basicity of adjacent amines .
  • Nitro Group Effects : The nitro substituent in 4-chloro-3-nitro-5-(trifluoromethyl)benzonitrile significantly increases reactivity, making it valuable in explosives and dye synthesis .

Biological Activity

Overview

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile (chemical formula: C8H2Cl2F3NO) is an organic compound notable for its distinctive chemical structure, which includes two chlorine atoms, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This unique configuration contributes to its biological activity and potential applications in medicinal chemistry and other fields.

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : Chlorine atoms can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : The compound can be oxidized or reduced to yield different products.
  • Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids or amides.

The biological activity of this compound is primarily attributed to its interactions with biological molecules. The trifluoromethoxy group enhances the compound's reactivity and ability to form specific interactions with enzymes and receptors, potentially leading to various biological effects.

Anticancer Properties

Research indicates that compounds containing similar structures exhibit significant anticancer activity. For instance, derivatives of benzonitrile have shown promising results against human cancer cell lines. In one study, compounds similar to this compound demonstrated cytotoxic effects on various cancer cell lines, including colorectal carcinoma (HT29), with IC50 values indicating effectiveness comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For example, certain benzonitrile derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were comparable to reference antibiotics, suggesting potential for development as antibacterial agents .

Case Studies

  • Cytotoxicity Analysis :
    • A study involving the synthesis of substituted benzonitriles reported that derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines. For instance, one derivative showed an IC50 value of 2.243 μM against HT29 cells, outperforming Doxorubicin's IC50 of 3.964 μM .
  • Antibacterial Testing :
    • In another investigation, several benzonitrile derivatives were tested against common pathogens like Escherichia coli and Staphylococcus aureus. The most effective compounds achieved MIC values as low as 0.013 µM against E. coli, indicating strong antibacterial potential .

Comparative Analysis

Compound NameStructure TypeAnticancer Activity (IC50)Antibacterial Activity (MIC)
This compoundTrifluoromethoxy-substitutedTBDTBD
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrilePyridine derivative2.243 μM0.013 µM
4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrilePyridine derivativeTBDTBD

Q & A

Q. Key Optimization Parameters :

FactorOptimal RangeImpact
Temperature60–80°CMinimizes decomposition
Catalyst Loading2–5 mol% PdBalances cost and efficiency
SolventDMF or THFEnhances reagent compatibility
Reaction Time12–24 hrsEnsures complete conversion

What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Q. Basic

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR confirm trifluoromethoxy (-OCF3_3) and nitrile (-CN) groups. Distinct 19F^{19}\text{F} shifts (~-55 to -60 ppm) and 13C^{13}\text{C} nitrile peaks (~115–120 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 270.96) validates molecular formula (C8_8H2_2Cl2_2F3_3NO) .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities (<1% area) .

Advanced : X-ray crystallography provides definitive stereochemical data, though crystal growth is challenging due to the compound’s low polarity .

How does the trifluoromethoxy group influence the compound’s reactivity in substitution and reduction reactions?

Advanced
The -OCF3_3 group is electron-withdrawing, activating the aromatic ring for electrophilic substitution at meta/para positions. In reduction reactions (e.g., H2_2/Pd-C), the nitrile group is selectively reduced to an amine (-CH2_2NH2_2) without affecting -OCF3_3 . Contrastingly, photocatalytic fragmentation of analogous benzonitriles generates fluorophosgene (COF2_2), suggesting potential for novel cyclization pathways under UV/visible light .

Q. Mechanistic Insight :

  • Substitution : Chlorine atoms undergo nucleophilic displacement (e.g., with KF in DMSO) at rates 10× faster than fluorine due to lower bond dissociation energy .
  • Reduction : Nitrile-to-amine conversion follows a Langmuir-Hinshelwood mechanism, with H2_2 adsorption on Pd as the rate-limiting step .

What computational strategies predict the compound’s binding affinity in medicinal chemistry applications?

Q. Advanced

  • Density Functional Theory (DFT) : Models electrostatic potential surfaces to identify reactive sites (e.g., nitrile’s π-cloud for hydrogen bonding) .
  • Molecular Docking : Virtual screening against targets like cytochrome P450 enzymes reveals steric clashes from -OCF3_3, guiding structural modifications .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrophobic interactions with chloro substituents .

Case Study : Docking scores for this compound with EGFR kinase showed a ΔG of -9.2 kcal/mol, suggesting inhibitory potential .

How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Advanced
Contradictions often arise from solvent polarity, catalyst poisoning, or competing side reactions. Systematic approaches include:

DoE (Design of Experiments) : Vary Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2(PPh3_3)2_2) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to identify optimal conditions .

In Situ Monitoring : ReactIR tracks intermediate formation (e.g., arylpalladium complexes) to pinpoint bottlenecks .

Competitive Inhibition Studies : Add stoichiometric amounts of Hg(0) to quench colloidal Pd, distinguishing homogeneous vs. heterogeneous pathways .

Example : A 15% yield increase was achieved by switching from DMF to DMAc, reducing catalyst deactivation via coordination .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of crystalline dust .
  • Spill Management : Neutralize with 10% NaOH, then adsorb with vermiculite .

Advanced : LC-MS monitoring of workplace air (OSHA Method PV2120) ensures exposure remains below 1 mg/m3^3 .

How does this compound compare to structurally similar benzonitriles in agrochemical applications?

Advanced
Compared to 3,5-Dichloro-4-fluorobenzonitrile, the trifluoromethoxy group enhances lipid solubility (logP ~2.8 vs. 2.3), improving foliar absorption in herbicides . In pesticidal assays, it showed 90% aphid mortality at 50 ppm, outperforming non-fluorinated analogs (40% mortality) due to metabolic stability .

Q. Structural-Activity Relationship (SAR) :

SubstituentBioactivity (IC50_{50})LogP
-OCF3_312 nM2.8
-OCH3_345 nM1.9
-Cl28 nM2.1

What methodologies enable the study of its photodegradation pathways?

Q. Advanced

  • LC-QTOF-MS : Identifies degradation products (e.g., 3,4-dichloro-5-hydroxybenzonitrile) under UV irradiation .
  • EPR Spectroscopy : Detects radical intermediates (e.g., aryl nitroxides) using spin traps like DMPO .
  • TD-DFT Calculations : Predicts λmax_{\text{max}} shifts upon photoexcitation, correlating with experimental UV-Vis spectra .

Q. Degradation Pathway :

Photocatalytic single-electron reduction generates a nitrile radical anion.

Fragmentation releases fluorophosgene (COF2_2) and dichlorobenzene .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(trifluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

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